7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
“7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol” is a chemical compound with the CAS Number: 1261999-53-4. It has a molecular weight of 243.1 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11BrO2/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Pharmacological Potential in Neurological Disorders
Research indicates the potential of compounds structurally related to 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol in treating neurological disorders. For instance, propoxazepam, which shares a similar brominated benzodiazepine structure, has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. Studies conducted on different models of induced inflammation, such as carrageenan-, bradykinin-, and formalin-induced inflammation tests, have shown significant anti-inflammatory activity, suggesting its applicability in managing pain and convulsions associated with various neurological conditions (Golovenko et al., 2020).
Neuroprotective Effects
Further investigations into brominated compounds highlight their neuroprotective potential. The study on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice demonstrated that bromocriptine, a brominated dopamine agonist, could offer protection against neurodegenerative damage by stimulating antioxidant mechanisms and acting as a free radical scavenger. This suggests a broader application of brominated compounds in neuroprotection and the treatment of neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).
Anxiolytic and Antidepressant Properties
Brominated flavonoids, such as 6-Bromo-3'-nitroflavone, have been shown to exhibit selective affinity for benzodiazepine receptors, leading to potent anxiolytic-like effects without the myorelaxant and sedative side effects commonly associated with traditional benzodiazepines. This positions brominated compounds as potential candidates for safer anxiolytic and antidepressant medications (Wolfman et al., 1998).
Cellular and Molecular Research Applications
Bromodeoxyuridine (BrdU), a brominated analog of thymidine, is widely used in cellular and molecular biology to study cell proliferation, migration, and the time of origin of cells in the central nervous system. BrdU incorporation during DNA synthesis allows for the identification and tracking of newly synthesized cells in the brain, aiding in the understanding of neurogenesis and brain development (Miller & Nowakowski, 1988).
Toxicological Safety Profile
Toxicological studies on propoxazepam have provided insights into the safety profile of similar brominated compounds, indicating that acute and subchronic oral administrations do not produce significant toxic effects in animal models. This information is crucial for assessing the potential therapeutic use of such compounds in pharmaceutical formulations (Golovenko et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPJFQBBYSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Br)OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599785 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-53-4 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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